Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-

Description

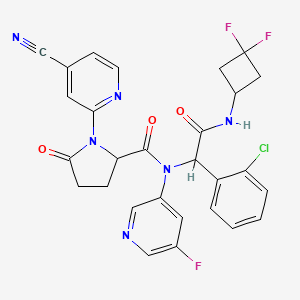

The compound Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)- (hereafter referred to as "the target compound") is a multifunctional molecule with a complex architecture. Its structure includes:

- A 5-oxo-L-prolyl backbone, substituted at position 1 with a 4-cyano-2-pyridinyl group.

- A 2-(2-chlorophenyl) substituent at position 2 of the glycinamide core.

- N-(3,3-difluorocyclobutyl) and N2-(5-fluoro-3-pyridinyl) moieties on the glycinamide nitrogen atoms .

This arrangement confers unique physicochemical properties, such as moderate polarity (due to cyano and fluorine substituents) and steric bulk from the cyclobutyl group. While specific data on its melting point or solubility are unavailable, analogous compounds with pyridinyl and halogenated aryl groups exhibit melting points in the range of 268–287°C and molecular weights between 466–545 g/mol .

Properties

Molecular Formula |

C28H22ClF3N6O3 |

|---|---|

Molecular Weight |

583.0 g/mol |

IUPAC Name |

N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40) |

InChI Key |

WIJZXSAJMHAVGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |

Origin of Product |

United States |

Preparation Methods

Chiral Ugi Multicomponent Reaction (MCR)

A pivotal method employs a Ugi reaction to construct the proline-derived core:

- Reactants :

- Procedure :

- Step 1 : Condensation of aldehyde (o-chlorobenzaldehyde) and amine (3-amino-5-fluoropyridine) forms an imine intermediate.

- Step 2 : Ugi reaction with L-pyroglutamic acid and 1,1-difluoro-3-isocyanocyclobutane yields the proline-glycinamide backbone.

- Step 3 : Purification via recrystallization (dichloromethane/n-hexane) isolates the desired diastereomer.

Example Yields and Diastereomeric Excess (de)

| Example | Reagents/Solvent | Temperature | Yield (%) | de (%) |

|---|---|---|---|---|

| Ex. 7 | CH₂Cl₂, chiral catalyst | 20°C → 30°C | 51 | 83 |

| Ex. 12 | Toluene, chiral catalyst | -20°C | 57 | 96 |

| Ex. 17 | Methanol, chiral catalyst | -10°C | 59 | 93 |

This method achieves >90% de through asymmetric catalysis but requires iterative optimization of reaction conditions (e.g., temperature, catalyst loading).

One-Pot Synthesis of 3,3-Difluorocyclobutyl Intermediates

The difluorocyclobutyl group is synthesized via:

- Formamide Activation :

- Isonitrile Formation :

- PPAA facilitates dehydration to form (3,3-difluorocyclobutyl)isonitrile without purification.

- In-Situ Ugi Reaction :

Advantages :

Buchwald-Hartwig Coupling for Pyridine Derivatives

Final structural assembly involves palladium-catalyzed cross-coupling:

- Reactants :

- 2-Chloroisonicotinonitrile (5-fluoro-3-pyridinyl precursor)

- Glycinamide-proline intermediate

- Conditions :

Key Steps :

Racemic Resolution and Crystallization

For non-chiral synthetic routes, racemic ivosidenib is resolved via:

- Selective Crystallization :

- Epimerization and Recrystallization :

Example Resolution Data

| Step | Solvent | Temperature | Isomer Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ex. 3 | Toluene | 30°C → 5°C | 25–40 (XII) | 98 (XII) |

| Ex. 5 | Ethyl acetate/heptane | 60°C → 25°C | 50 (I) | 99.9 (I) |

Critical Process Parameters and Optimization

Stereoselectivity Control

Intermediate Stability

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecular formula C₂₈H₂₂ClF₃N₆O₃ ( ) highlights the presence of multiple functional groups that govern its chemical behavior:

| Functional Group | Reactivity Insights |

|---|---|

| Amide bonds | Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage. |

| Cyano group (-C≡N) | May undergo reduction to amines or nucleophilic addition under catalytic conditions. |

| Fluorinated cyclobutyl | Electron-withdrawing fluorine atoms enhance stability; potential for SN2 reactions. |

| Chlorophenyl group | Electrophilic aromatic substitution is hindered due to deactivation by chlorine. |

| Pyridinyl rings | Participate in π-π stacking; nitrogen atoms may act as weak Lewis bases. |

Metabolic Reactions

Ivosidenib undergoes cytochrome P450 (CYP)-mediated metabolism, primarily via CYP3A4 , leading to oxidation and hydroxylation ( ). Key metabolic pathways include:

| Reaction Type | Details | Outcome |

|---|---|---|

| Oxidative dealkylation | Cleavage of the N-linked cyclobutyl group. | Formation of polar metabolites for excretion. |

| Hydroxylation | Addition of -OH groups to aromatic or aliphatic regions. | Increased solubility and detoxification. |

| Glucuronidation | Conjugation with glucuronic acid at hydroxylated sites. | Enhanced renal clearance. |

Note : Co-administration with CYP3A inhibitors (e.g., ketoconazole) increases systemic exposure to ivosidenib, necessitating dose adjustments ( ).

Stability Under Experimental Conditions

Limited data on synthetic routes are available, but stability studies suggest:

Synthetic Considerations

While full synthesis details are proprietary, key intermediates and reactions can be inferred:

-

Proline core modification :

-

Pyridinyl coupling :

-

Suzuki-Miyaura cross-coupling may introduce the 4-cyano-2-pyridinyl and 5-fluoro-3-pyridinyl groups.

-

-

Amide bond formation :

Interaction with Biological Targets

Ivosidenib inhibits mutant IDH1 by binding to its active site, preventing the reduction of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). This interaction involves:

-

Hydrogen bonding between the carboxamide group and Arg132.

-

Hydrophobic interactions with the chlorophenyl and fluoropyridinyl groups ( ).

Limitations in Available Data

No peer-reviewed studies explicitly detail the compound’s synthetic pathways or reaction mechanisms. Current insights are derived from structural analysis and pharmacological studies ( ).

Scientific Research Applications

Ivosidenib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of isocitrate dehydrogenase-1 and its effects on cellular metabolism.

Biology: Employed in research to understand the role of isocitrate dehydrogenase-1 mutations in cancer development and progression.

Medicine: Investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia and cholangiocarcinoma.

Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug development

Mechanism of Action

Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Pyridine Derivatives

highlights compounds with pyridine cores and halogen/aryl substituents. Key comparisons include:

Key Observations :

- Fluorine and cyano groups enhance polarity compared to methyl or nitro substituents, likely improving solubility in polar solvents.

Functional Analog: Pemetrexed

Pemetrexed (PTX), a thymidylate synthase inhibitor, shares a glycinamide ribonucleotide formyltransferase (GARFTase) -targeting motif with the target compound. However, structural modifications in PTX shift its primary target from GARFTase to thymidylate synthase . The target compound’s 5-fluoro-3-pyridinyl group may mimic PTX’s fluorine-mediated enzyme interactions, but its 3,3-difluorocyclobutyl substituent could alter binding kinetics.

Halogenated Pyridine Derivatives

lists pyridine derivatives like 5-Bromo-2-chloro-3-fluoropyridine , which share halogenated aromatic systems with the target compound. Halogenation typically increases metabolic stability but may reduce bioavailability due to higher logP values. The target compound’s 2-chlorophenyl group aligns with this trend, though its difluorocyclobutyl moiety introduces atypical hydrophobic character.

Mechanistic and Biochemical Considerations

- Enzyme Targeting : Unlike lometrexol analogs (e.g., PTX), the target compound’s N-(5-fluoro-3-pyridinyl) group may favor interactions with kinases or proteases rather than folate pathway enzymes .

- Synthetic Challenges: The target compound’s multifunctional structure necessitates sequential coupling reactions, akin to peptide synthesis methods described in .

Biological Activity

Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, commonly known as Ivosidenib (CAS Number: 1448347-49-6), is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C28H22ClF3N6O3

- Molecular Weight : 582.96 g/mol

- Structure : The compound features multiple functional groups including a cyano group, chlorophenyl moiety, and difluorocyclobutyl structure, which contribute to its biological activity.

Ivosidenib functions primarily as an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 lead to the accumulation of oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis. By inhibiting IDH1, Ivosidenib reduces 2-HG levels, thereby reversing the metabolic changes associated with IDH1-mutant cancers.

Acute Myeloid Leukemia (AML)

Ivosidenib has been approved by the FDA for the treatment of acute myeloid leukemia (AML) in patients with an IDH1 mutation. Clinical trials have demonstrated its efficacy in inducing remission and improving overall survival rates.

Clinical Study Findings :

- In a pivotal Phase I study, patients treated with Ivosidenib showed a complete response rate of approximately 30% and a median overall survival of over 12 months .

Other Potential Applications

Research indicates that Ivosidenib may also have applications beyond AML:

- Metabolic Disorders : Studies suggest potential benefits in conditions characterized by altered metabolism due to its role in modulating metabolic pathways affected by IDH mutations .

Case Study 1: Efficacy in AML Patients

A clinical trial involving 125 patients with relapsed or refractory AML demonstrated that Ivosidenib led to significant reductions in 2-HG levels and resulted in clinical responses. The trial highlighted the importance of genetic testing for IDH1 mutations prior to treatment initiation .

Case Study 2: Combination Therapy

Another study explored the combination of Ivosidenib with other agents such as azacitidine. Preliminary results indicated enhanced efficacy and tolerability compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Biological Activity Data Table

| Study | Population | Treatment | Response Rate | Notes |

|---|---|---|---|---|

| Phase I | AML Patients | Ivosidenib | ~30% complete response | Median OS >12 months |

| Combination Trial | AML Patients | Ivosidenib + Azacitidine | Enhanced response observed | Synergistic potential |

Q & A

Q. What are the optimal synthetic routes for preparing this glycinamide derivative, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of structurally complex glycinamide derivatives often involves multi-step protocols. For example, cyclization reactions using diaryliodonium salts (as described in ) can be adapted for constructing the pyridinyl and prolyl moieties. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for fragment assembly, ensuring inert atmosphere to prevent hydrolysis.

- Cyclobutyl group introduction : Employ fluorinated cyclobutane precursors via nucleophilic substitution under anhydrous conditions .

- Yield optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluoropyridine derivatives) and temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substituent positions and stereochemistry. For example, -NMR can resolve signals from difluorocyclobutyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion peaks with theoretical values (e.g., CHFNO requires m/z 485.1711) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to target receptors (e.g., P2X7)?

- Methodological Answer : To study receptor interactions:

- Radioligand Binding Assays : Compete the glycinamide derivative against -labeled antagonists (e.g., for P2X7) in membrane preparations. Calculate IC values using nonlinear regression .

- Functional Assays : Use HEK293 cells transfected with human P2X7 receptors. Measure intracellular Ca flux via fluorescent dyes (e.g., Fluo-4) upon agonist exposure. Normalize data to positive controls (e.g., ATP) .

- Negative Controls : Include receptor-negative cells to confirm specificity.

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values across studies)?

- Methodological Answer : Discrepancies may arise from assay variability. Address this by:

- Standardizing Assay Conditions : Use identical buffer pH, ion concentrations, and cell passage numbers.

- Orthogonal Validation : Cross-verify results with alternative methods (e.g., electrophysiology for ion channels vs. calcium imaging).

- Meta-Analysis : Compare data across publications, noting differences in compound batches or purity (e.g., ≥95% purity required for reproducibility) .

Q. How can the metabolic stability of this compound be assessed in preclinical models?

- Methodological Answer : Evaluate stability using:

- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes. Quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests potential drug-drug interactions.

- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions, critical for pharmacokinetic modeling .

Structural and Mechanistic Questions

Q. What computational methods are suitable for predicting the compound’s interaction with enzymatic targets (e.g., glycinamide ribonucleotide formyltransferase)?

- Methodological Answer : Use in silico approaches:

- Molecular Docking : Employ AutoDock Vina to model binding poses against crystal structures (e.g., PDB 1V7G for GARFTase). Prioritize poses with hydrogen bonds to fluoropyridinyl groups .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-enzyme complexes .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities, correlating with experimental IC values .

Q. How can X-ray crystallography or cryo-EM be applied to resolve the compound’s 3D structure in complex with its target?

- Methodological Answer : For structural studies:

- Co-crystallization : Mix the compound with purified target protein (e.g., 2 mg/mL) in 20 mM HEPES (pH 7.5), 150 mM NaCl. Screen crystallization conditions using commercial kits (e.g., Hampton Index) .

- Data Collection : Collect diffraction data at synchrotron facilities (1.0–1.5 Å resolution). Solve phases via molecular replacement using a homologous structure.

- Model Refinement : Use Phenix for iterative refinement, validating ligand placement with electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.